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Compound of Interest

Compound Name: Mitragynine pseudoindoxy!

Cat. No.: B15618177

An In-depth Technical Guide to Mitragynine Pseudoindoxyl

Introduction

Mitragynine pseudoindoxyl is a potent, synthetically accessible, and structurally unique
opioid receptor modulator. It is an oxidative rearrangement product of 7-hydroxymitragynine,
which itself is an active metabolite of mitragynine, the primary alkaloid in the plant Mitragyna
speciosa (kratom).[1][2] First isolated as a microbial metabolite of mitragynine, this spiro-
pseudoindoxyl derivative has garnered significant attention from the scientific community for its
promising pharmacological profile.[1] It exhibits potent analgesic effects, comparable to or
exceeding that of morphine, but with a markedly improved side-effect profile, including reduced
tolerance, physical dependence, respiratory depression, and abuse potential in preclinical
models.[1][2][3]

This technical guide provides a comprehensive overview of the chemical structure,
stereochemistry, pharmacology, and synthesis of mitragynine pseudoindoxyl, intended for
researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Stereochemistry

Mitragynine pseudoindoxyl possesses a complex tetracyclic spiro-pseudoindoxyl core, which
distinguishes it from the indole and indolenine scaffolds of its precursors, mitragynine and 7-
hydroxymitragynine.[1] This structural rearrangement dramatically increases its affinity for
opioid receptors.[1]
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Systematic IUPAC Name: methyl (2E)-2-[(1'S,6'S,7'S,8'aS)-6"-ethyl-4-methoxy-3-0xo-
1,2',3,3',6',7',8',8'a-octahydro-5'H-spiro[indole-2,1'-indolizin]-7'-yl]-3-methoxyprop-2-enoate[ 2]

Key Identifiers:

« Molecular Formula: C23H30N20s5[4]
e Molar Mass: 414.502 g-mol~1[2]

e CAS Number: 2035457-43-1[4]

¢ SMILES: CC--INVALID-LINK----INVALID-LINK--([H])C--INVALID-LINK--([H])
[C@]32NC4=CC=CC(OC)=C4C3=0[2]

« INChl: INChI=1S/C23H30N205/c1-5-14-12-25-10-9-23(19(25)11-15(14)16(13-28-
2)22(27)30-4)21(26)20-17(24-23)7-6-8-18(20)29-3/h6-8,13-15,19,24H,5,9-12H2, 1-4H3/b 16-
13+/t14-,15+,19+,23+/m1/s1[2]

Recent studies have revealed that mitragynine pseudoindoxyl exhibits "structural plasticity,”
existing as a dynamic ensemble of stereoisomers in protic environments and biological
systems.[5][6][7] This isomerization, occurring via a retro-Mannich/Mannich pathway, suggests
that the molecule's biological activity may arise from the collective action of multiple, rapidly
interconverting stereoisomers.[5]

Figure 1: 2D Chemical Structure of Mitragynine Pseudoindoxyl

Pharmacology and Data Presentation

Mitragynine pseudoindoxyl functions as a potent mu-opioid receptor (MOR) agonist and a
delta-opioid receptor (DOR) antagonist.[1][2] Its high affinity for the MOR is a key contributor to
its strong analgesic properties.

Receptor Binding Affinity

Radioligand binding assays using cell lines expressing murine opioid receptors have been
employed to determine the binding affinities (Ki) of mitragynine pseudoindoxyl and related
compounds. The conversion to the spiro-pseudoindoxyl core dramatically enhances binding
affinity compared to its precursors.[1]
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Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compound Mu (MOR) Delta (DOR) Kappa (KOR) Reference(s)
Mitragynine Moderate
_ 0.8 3.0 . [1][8]
Pseudoindoxyl Affinity
Mitragynine
_ 0.087 3.02 79.4 [2][9]
Pseudoindoxyl
7-
Hydroxymitragyni  13.5 155 123 [9]
ne
Mitragynine 7.24 60.3 1,100 [9]
Morphine ~1-4 ~50-100 ~30-60 [1][10]
DAMGO (MOR
: ~1 - - [10]
agonist)
Naltrindole (DOR
- ~0.1-1 - [10]

antagonist)

Note: Ki values can vary between different assays and experimental conditions. "Moderate
Affinity" for KOR was noted without a specific value in the cited source.

In Vitro Functional Activity & Signhaling Pathway

A crucial aspect of mitragynine pseudoindoxyl's pharmacology is its "biased agonism." It
potently activates G-protein signaling pathways upon binding to the MOR but fails to recruit -
arrestin-2.[1][3] The recruitment of B-arrestin-2 is strongly associated with the development of
tolerance and adverse effects like respiratory depression and constipation seen with
conventional opioids.[1] This biased signaling profile is thought to be the molecular basis for its
improved safety profile. Cryo-electron microscopy studies have provided structural insights into
how mitragynine pseudoindoxyl engages distinct subpockets of the MOR, promoting unique
active-state conformations that favor G-protein coupling over (3-arrestin interaction.[2]
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Figure 2: Biased Agonism of Mitragynine Pseudoindoxyl at MOR
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Figure 2: Biased Agonism of Mitragynine Pseudoindoxyl at MOR

In Vivo Pharmacology

Animal studies have confirmed the potent antinociceptive effects of mitragynine
pseudoindoxyl and its favorable side-effect profile compared to equianalgesic doses of

morphine.

Table 2: In Vivo Analgesic Potency and Side-Effect Profile
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Analgesic . .
Respirato Condition
Potency Tolerance )
Compoun ry Constipat ed Place Referenc
(EDso, Develop . .
d . Depressi ion Preferenc e(s)
s.c., tail- ment
. on e (CPP)
flick)
Mitragynin  ~3x more
Slower No
e potent L L
_ than Limited Limited reward or [1][3]
Pseudoind than . .
. Morphine aversion
oxyl Morphine
Mitragynin
e 7.5 mg/kg
: - - - (8]
Pseudoind (oral)
oxyl
Strong
) (Reference o
Morphine ) Yes Significant Yes preference  [1][3]
(reward)
166 mg/kg
_ . (66-fold
Mitragynin
less active - - - [8]
e
than
Morphine)
| 7-Hydroxymitragynine| ~5x more potent than Morphine | - | - | - | Preference (reward) |[3] |

Experimental Protocols
Synthesis

While first accessed via biomimetic semisynthesis, scalable and modular total syntheses have
since been developed, enabling further investigation and analogue development.[2][5] A recent
enantioselective total synthesis forms the characteristic spiro-5-5-6-tricyclic system through a
protecting-group-free cascade relay process.[5][7]
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Figure 3: Simplified Workflow for Total Synthesis

Click to download full resolution via product page

Figure 3: Simplified Workflow for Total Synthesis

General Protocol Outline (based on Angyal et al.):[5]

e Preparation of Fragments: Synthesize an "oxidized tryptamine" fragment and a secologanin
analogue derived from a chiral starting material like (-)-carvone.

o Cascade Reaction: Combine the two fragments under specific conditions to initiate a
protecting-group-free cascade relay. This process forges the C-D ring system and sets the
critical stereogenic spirocyclic center.

o Diastereoselective Annulation: The stereochemical information from the chiral pool starting
material is propagated to diastereoselectively form the other key stereocenters.
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 Purification: The final product is isolated and purified using standard chromatographic
techniques.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for specific opioid
receptors. Methodology:

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO cells) stably
expressing a high density of a specific murine or human opioid receptor subtype (MOR,
DOR, or KOR).

Assay Incubation: The cell membranes are incubated with a specific radioligand (e.qg.,
[BHIDAMGO for MOR) of known affinity and concentration.

Competition: The incubation is performed in the presence of varying concentrations of the
unlabeled test compound (mitragynine pseudoindoxyl). The test compound competes with
the radioligand for binding to the receptor.

Separation & Counting: After reaching equilibrium, the bound and free radioligand are
separated by rapid filtration. The amount of bound radioactivity on the filters is quantified
using liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (ICso) is determined. The Ki value is then calculated from the ICso
using the Cheng-Prusoff equation.

[*>S]GTPYS Functional Assay

Objective: To measure the ability of an agonist to activate G-protein signaling through a G-
protein coupled receptor (GPCR) like the MOR. Methodology:

 Membrane Preparation: Cell membranes expressing the receptor of interest are prepared as
described above.

o Assay Incubation: Membranes are incubated in an assay buffer containing GDP, the non-
hydrolyzable GTP analogue [**S]GTPyS, and varying concentrations of the test agonist.
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Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for GTP
on the Ga subunit of the associated G-protein. Because [3>S]GTPyYS is used, a radiolabeled,
activated G-protein is generated.

Separation & Counting: The reaction is stopped, and receptor-bound [3>*S]GTPyS is
separated from the free form and quantified by scintillation counting.

Data Analysis: The data are plotted as [3>S]GTPyS binding versus agonist concentration.
Potency (ECso) and efficacy (Emax) relative to a standard full agonist are calculated.

In Vivo Radiant Heat Tail-Flick Assay

Objective: To assess the antinociceptive (analgesic) properties of a compound in rodents.
Methodology:

Acclimatization: Mice are acclimatized to the testing apparatus.

Baseline Measurement: A focused beam of radiant heat is applied to the ventral surface of
the mouse's tail. The latency (time) for the mouse to "flick" its tail away from the heat source
is recorded as the baseline. A cut-off time (e.g., 10 seconds) is used to prevent tissue
damage.

Compound Administration: The test compound (mitragynine pseudoindoxyl) or vehicle
control is administered, typically via subcutaneous (s.c.), intraperitoneal (i.p.), or oral (p.o.)
routes.

Post-Treatment Measurement: At various time points after administration, the tail-flick latency
is measured again.

Data Analysis: The data are often converted to a "% Maximum Possible Effect” (%oMPE).
Dose-response curves are generated to calculate the EDso value, which is the dose required
to produce 50% of the maximum analgesic effect.

Conclusion

Mitragynine pseudoindoxyl stands out as a highly promising lead compound for the
development of a new generation of analgesics. Its unique spiro-pseudoindoxyl structure
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confers high-affinity binding to opioid receptors, while its biased signaling mechanism—potently
activating G-protein pathways without recruiting -arrestin-2—provides a clear rationale for its
potent analgesic effects coupled with a diminished side-effect profile in preclinical studies. The
development of scalable total syntheses has paved the way for detailed structure-activity
relationship (SAR) studies and the creation of novel analogues with potentially even more
favorable therapeutic properties. Further research and clinical evaluation are warranted to
explore the full therapeutic potential of this atypical opioid receptor modulator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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